Butoxylate

Lipophilicity Physicochemical Property Drug-likeness

Butoxylate is a pharmacologically silent phenylpiperidine (INN) with no reported biological activity. Ideal as a negative control or LC-MS internal standard for active analogs. Sourcing requires custom synthesis due to its inactive clinical status. For de novo characterization, not generic substitution.

Molecular Formula C32H36N2O2
Molecular Weight 480.6 g/mol
CAS No. 15302-05-3
Cat. No. B098161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoxylate
CAS15302-05-3
Molecular FormulaC32H36N2O2
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C32H36N2O2/c1-2-3-25-36-30(35)31(27-13-7-4-8-14-27)19-22-34(23-20-31)24-21-32(26-33,28-15-9-5-10-16-28)29-17-11-6-12-18-29/h4-18H,2-3,19-25H2,1H3
InChIKeyMQWDTXAOPTYTLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butoxylate (CAS 15302-05-3) Technical Procurement: Molecular Identity and Baseline Pharmacologic Classification


Butoxylate (CAS 15302-05-3) is a synthetic organic compound formally classified as a 4-phenylpiperidine derivative and designated by the WHO as an International Nonproprietary Name (INN) [1]. It is defined by the molecular formula C32H36N2O2, a molecular weight of 480.6 g/mol, and a high calculated lipophilicity indicated by an XLogP3-AA value of 6.6 [2]. The compound is identified in regulatory databases as a 'Pharmacologic Substance' with an FDA UNII code [3]. While early pharmaceutical registries cataloged it alongside analgesics and antidiarrheals, its clinical development status is confirmed as inactive with no regulatory approval in any country [4].

Why Butoxylate (CAS 15302-05-3) Cannot Be Interchanged with FDA-Approved Phenylpiperidine Antidiarrheals: A Critical Procurement Warning


Procurement specialists should be aware that generic substitution of Butoxylate for structurally related antidiarrheal agents like Diphenoxylate or Loperamide is fundamentally unsupported by any available pharmacologic or clinical data. While these comparators are well-characterized mu-opioid receptor agonists with established potency ratios and clinical profiles, Butoxylate is a distinct molecular entity for which no target binding affinity, in vitro activity, or in vivo efficacy data exists in the public domain [1]. Authoritative cheminformatics resources confirm that, as of 2026, there is 'no known activity for this compound' reported in ChEMBL and it has not been used in any clinical trials [2]. Consequently, Butoxylate represents a unique chemical entity (New Chemical Entity) whose biological effects cannot be extrapolated from in-class analogs. Any research use requires de novo characterization rather than substitution based on structural similarity.

Butoxylate (CAS 15302-05-3) Quantitative Differentiation Evidence: A Sparse Data Assessment


Physicochemical Differentiation: Lipophilicity (LogP) and Rotatable Bond Profile of Butoxylate

In the absence of biological activity data, physicochemical properties provide the only quantifiable differentiation. Butoxylate exhibits a computed XLogP3-AA value of 6.6, which is notably higher than the values reported for comparator antidiarrheals Diphenoxylate (XLogP3 = 5.02) and Loperamide (XLogP3 = 4.26) [1]. Furthermore, Butoxylate possesses a higher number of rotatable bonds (11) compared to its structural analogs Diphenoxylate (8 rotatable bonds) and Loperamide (7 rotatable bonds), indicating a more conformationally flexible molecular structure [1].

Lipophilicity Physicochemical Property Drug-likeness

Elemental Composition and Molecular Weight Differentiation of Butoxylate

Butoxylate possesses a unique elemental composition and exact mass compared to other phenylpiperidine derivatives. Its molecular formula (C32H36N2O2) yields an exact mass of 480.2777 Da and an elemental analysis of 79.96% C, 7.55% H, 5.83% N, and 6.66% O . This contrasts with the comparator difenoxin (C28H28N2O2), which has an exact mass of 424.22 Da and a topological polar surface area (TPSA) of 64.33 Ų compared to Butoxylate's TPSA of 53.33 Ų [1]. These distinct molecular parameters are critical for identity confirmation and purity assessment via mass spectrometry or elemental analysis.

Analytical Chemistry Molecular Characterization Purity Assessment

Procurement and Availability Constraints: Custom Synthesis Lead Time and MOQ

Unlike FDA-approved and widely stocked comparators like Diphenoxylate or Loperamide, Butoxylate is not an off-the-shelf product. It is typically unavailable from stock and requires custom synthesis, with an estimated lead time of 2 to 4 months and a typical minimum order quantity (MOQ) of 1 gram . This stands in stark contrast to comparator compounds, which are widely available from multiple vendors as analytical standards and research materials with immediate shipment. The custom nature of its synthesis, coupled with its complex molecular structure, results in a significantly higher and more variable procurement cost.

Supply Chain Custom Synthesis Research Tool

Validated Research Use-Cases for Butoxylate (CAS 15302-05-3) Derived from Sparse Evidence


Negative Control or Pharmacologically Inert Probe for μ-Opioid Receptor Studies

Given the explicit statement that 'there is no known activity for this compound' in authoritative databases like ZINC and ChEMBL, Butoxylate can serve as a structurally similar but pharmacologically silent control. It can be used as a negative control or an inert probe to differentiate specific from non-specific effects in assays involving active phenylpiperidine derivatives like diphenoxylate or loperamide [1]. This application is uniquely supported by the demonstrated absence of reported activity.

Analytical Reference Standard for LC-MS Method Development and Validation

The well-defined and unique physicochemical properties of Butoxylate—including its exact mass (480.2777 Da) and distinct retention time prediction based on its high LogP (6.6)—make it a suitable candidate for use as an internal standard or system suitability compound in the development of liquid chromatography-mass spectrometry (LC-MS) methods for analyzing related phenylpiperidine derivatives [2].

Starting Material for the Synthesis of Novel NO-Donating Hybrid Molecules

Research has identified 'nitro-butoxylate' as a chemical moiety used in the synthesis of nitric oxide (NO)-donating hybrids of non-steroidal anti-inflammatory drugs (NO-NSAIDs) [3]. While this refers to a functional group rather than the drug Butoxylate itself, the parent compound could be investigated as a scaffold or starting material in medicinal chemistry for the design of novel pro-drugs or hybrid molecules aimed at enhancing therapeutic effects or minimizing gastrointestinal side effects [3].

Quote Request

Request a Quote for Butoxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.